molecular formula C6H18GaN3 B13812308 Tris(dimethylamino)gallium

Tris(dimethylamino)gallium

Cat. No.: B13812308
M. Wt: 201.95 g/mol
InChI Key: ZRXBTFLOBMVHAY-UHFFFAOYSA-N
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Description

Overview of Gallium Amide Chemistry and Organogallium Compounds

Organogallium chemistry centers on compounds featuring a chemical bond between carbon and gallium. wikipedia.org Gallium's primary oxidation state in these compounds is Ga(III). wikipedia.org Unlike their organoaluminum counterparts, trivalent organogallium compounds of the type R₃Ga are typically monomeric and exhibit lower reactivity. wikipedia.org The synthesis of organogallium compounds can be achieved through methods like transmetallation or via reactions with organolithium or Grignard reagents. wikipedia.org

Within this class, gallium amides are compounds where a gallium atom is bonded to a nitrogen atom of an amide group. These compounds are noted for their reactive Ga-N bonds. rsc.org Gallium amides, particularly those with bulky ligands, can exhibit unique structural and reactive properties. For instance, gallium tris[bis(trimethylsilyl)amide] is a monomeric complex where the bulky bis(trimethylsilyl)amide ligands provide steric protection to the gallium center, enhancing its stability. The reactivity of gallium amides makes them valuable precursors in various chemical syntheses. acs.org

Historical Development and Early Investigations of Tris(dimethylamino)gallium

The synthesis of this compound, which exists as a dimer, [Ga(NMe₂)₃]₂, is achieved through the reaction of gallium trichloride (B1173362) (GaCl₃) with lithium dimethylamide. wikipedia.org Early structural and spectroscopic characterization of this compound, along with its aluminum analogue, was detailed in research published in 1990. wikipedia.org These foundational studies provided insight into the dimeric nature of the compound, formally named bis(μ-dimethylamino)tetrakis(dimethylamino)digallium, and established its basic chemical properties. wikipedia.org

Initial investigations focused on the synthesis and structural analysis of various amine-gallane adducts and gallium amides to assess their potential as precursors for materials like gallium nitride (GaN). acs.org This early work explored the reactivity of these compounds, noting that this compound is moisture-sensitive and reacts violently with water. smolecule.com

Significance of this compound in Contemporary Materials Science and Synthetic Chemistry

This compound has emerged as a critical precursor in the fabrication of advanced materials, most notably gallium-containing thin films. smolecule.comlookchem.com Its utility is particularly pronounced in deposition techniques such as Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). smolecule.com

In materials science, the compound is a key component for the low-temperature deposition of high-quality gallium nitride (GaN) films. rsc.org GaN is a wide-bandgap semiconductor essential for manufacturing high-efficiency devices like LEDs, laser diodes, and high-frequency transistors. The use of this compound in ALD allows for the self-limiting deposition of GaN at temperatures between 130–250°C, producing films with nearly ideal stoichiometry and low levels of impurities. rsc.org Beyond GaN, it is also utilized as a precursor for depositing gallium oxide and gallium sulfide (B99878) films, which have potential applications in photovoltaics and other optoelectronic devices. lookchem.comchemicalbook.com Furthermore, it has been employed in the synthesis of gallium-based nanomaterials, including nanoparticles and nanowires. smolecule.com

In synthetic chemistry, the reactive nature of this compound allows for the synthesis of a variety of organogallium complexes. smolecule.com It serves as a starting material for creating compounds with diverse functionalities that can be explored for their catalytic and optoelectronic properties. smolecule.com

Scope and Objectives of Academic Research on this compound

Current academic research on this compound is multifaceted, primarily driven by its applications in electronics and materials science. A major objective is the optimization of deposition processes for GaN and other gallium-based thin films. rsc.org Researchers are focused on achieving epitaxial growth on various substrates, such as silicon carbide, to produce high-quality films with minimal defects for advanced electronic applications. rsc.org

Another key research area is the development of new and improved precursors. While this compound is effective, it is a solid, which can be less convenient than liquid precursors for CVD applications. harvard.edu Consequently, research is underway to synthesize volatile, liquid gallium amide compounds that are safer and easier to handle. harvard.edu

Furthermore, the fundamental chemical reactivity of this compound continues to be a subject of investigation. Studies explore its reactions to create novel organogallium compounds and its potential as a catalyst or catalyst precursor. smolecule.com The synthesis of unique nanomaterials, such as monodisperse colloidal gallium nanoparticles and GaN quantum dots, using this compound as a precursor is also an active area of research. chemicalbook.comresearchgate.net

Data Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₃₆Ga₂N₆ (Dimer) wikipedia.org
Molar Mass 403.90 g/mol (Dimer) wikipedia.org
Appearance White to yellow crystalline solid lookchem.comereztech.comthermofisher.com
Melting Point 101–105.5 °C lookchem.com
Boiling Point 125 °C ereztech.com
Vapor Pressure 1 torr at 109 ± 5°C
Structure Dimeric in solid state

Properties

Molecular Formula

C6H18GaN3

Molecular Weight

201.95 g/mol

IUPAC Name

N-[bis(dimethylamino)gallanyl]-N-methylmethanamine

InChI

InChI=1S/3C2H6N.Ga/c3*1-3-2;/h3*1-2H3;/q3*-1;+3

InChI Key

ZRXBTFLOBMVHAY-UHFFFAOYSA-N

Canonical SMILES

CN(C)[Ga](N(C)C)N(C)C

Origin of Product

United States

Synthetic Methodologies for Tris Dimethylamino Gallium and Its Derivatives

Direct Synthesis Routes via Salt Metathesis Reactions

The most prevalent and direct method for synthesizing Tris(dimethylamino)gallium is through a salt metathesis reaction. This approach involves the reaction of a gallium halide with a suitable dimethylamide reagent, typically an alkali metal salt.

The standard and widely reported synthesis of this compound involves the reaction between gallium trichloride (B1173362) (GaCl₃) and lithium dimethylamide (LiNMe₂). smolecule.comwikipedia.org This reaction is a classic example of salt elimination, where the thermodynamically stable lithium chloride (LiCl) is formed as a byproduct, driving the reaction forward.

The general balanced chemical equation for this synthesis is: GaCl₃ + 3 LiN(CH₃)₂ → Ga[N(CH₃)₂]₃ + 3 LiCl

In this reaction, three equivalents of the lithium dimethylamide reagent are required to fully substitute the three chloride atoms on the gallium center. researchgate.net The product, this compound, is often represented as a dimer, [Ga(NMe₂)₃]₂, in its solid state, featuring bridging dimethylamino groups. cjpas.net

The efficiency and success of the synthesis are highly dependent on the reaction conditions, particularly the choice of solvent and precise temperature control.

Solvent Effects: The reaction is typically conducted in an inert, anhydrous aprotic solvent to prevent unwanted side reactions with water or other protic species. Common solvents reported for this synthesis include:

n-Hexanes: Often used as the primary solvent for the reaction. rsc.org

Hexane (B92381)/Diethyl Ether Mixture: A combination of hexane and diethyl ether is also employed. In one procedure, lithium dimethylamide is dissolved in a slurry of hexane and ether before the addition of gallium trichloride dissolved in ether. nih.gov

Toluene (B28343): This solvent has been used in the synthesis of derivatives from this compound. cjpas.net

The choice of solvent influences the solubility of reactants and byproducts, which can affect reaction rates and the ease of purification.

Temperature Control: Temperature is a critical parameter that must be carefully managed to ensure the formation of the desired product and minimize side reactions. The initial mixing of reactants is consistently performed at low temperatures.

A solution of GaCl₃ in n-hexanes is cooled to –20 °C before the slow addition of a lithium dimethylamide suspension. rsc.org

Other reported procedures initiate the reaction at even lower temperatures, such as -78 °C. ucl.ac.uk

One method starts by cooling the lithium dimethylamide slurry to 0 °C before adding the GaCl₃ solution. nih.gov

After the initial low-temperature addition, the reaction mixture is typically allowed to warm slowly to room temperature and stirred for an extended period, often overnight (14-16 hours), to ensure the reaction goes to completion. rsc.orgnih.gov

After the reaction is complete, the crude product mixture contains the desired this compound, precipitated lithium chloride, and the solvent. Effective purification is essential to obtain the high-purity compound required for applications like chemical vapor deposition (CVD) and atomic layer deposition (ALD).

Purification Steps:

Filtration: The first step is the removal of the insoluble lithium chloride byproduct. This is typically achieved by filtering the reaction mixture. nih.gov The use of a filter aid like Celite can improve the efficiency of this separation. rsc.org

Solvent Removal: The solvent is removed from the filtrate under reduced pressure (in vacuo) to yield the crude solid product. rsc.orgucl.ac.uk

Recrystallization: To achieve higher purity, the crude solid can be recrystallized. A reported method involves recrystallizing the product from a pentane (B18724) solution at a low temperature (-30 °C), which yields a colorless crystalline solid. nih.gov

Sublimation: Sublimation is another effective technique for purifying volatile solid compounds like this compound, which has a reported vapor pressure of 1 torr at 109 ± 5°C.

A reported yield for the synthesis via the GaCl₃ and LiNMe₂ route is approximately 63%.

Table 1: Summary of a Typical Synthesis Protocol

Parameter Details Source(s)
Reactants Gallium trichloride (GaCl₃), Lithium dimethylamide (LiNMe₂) rsc.org
Stoichiometry 1 equivalent GaCl₃ to 3 equivalents LiNMe₂ rsc.org
Solvent n-Hexanes rsc.org
Initial Temperature -20 °C rsc.org
Reaction Time 1 hour at -20 °C, then 16 hours at room temperature rsc.org
Purification Filtration through Celite, concentration under reduced pressure rsc.org
Reported Yield 63%

Alternative Synthetic Pathways and Precursor Modifications

While salt metathesis is the primary route, research into alternative pathways and the modification of precursors is ongoing to create derivatives with tailored properties or to explore different reaction mechanisms.

One alternative synthetic route involves a two-step process where an excess of lithium dimethylamide is first reacted with gallium trichloride to form an intermediate lithium tetrakis(dimethylamino)gallate, LiGa[N(CH₃)₂]₄. This intermediate is then reacted with additional gallium trichloride to produce the final this compound product. researchgate.net

This compound itself serves as a versatile precursor for the synthesis of various derivatives through ligand exchange or protonolysis reactions. These reactions modify the original compound to create new gallium complexes.

Formation of Gallium Alkoxides: It reacts with alcohols (e.g., isopropanol, tert-butanol) to eliminate dimethylamine (B145610) and form gallium alkoxide complexes. figshare.comresearchgate.net

Transamination Reactions: Reaction with other amines, such as diamines, can lead to the formation of chelated gallium amides. harvard.edu These reactions can often be performed neat, without a solvent. harvard.edu

Protonolysis: The Ga-N bonds can be cleaved by acidic protons. For example, reacting this compound with 5-diisopropylamino-1H-1,2,3,4-tetrazole results in the formation of a gallium-tetrazolate complex. cjpas.net

Mixed-Metal Precursors: It can be combined with other metal amides, such as manganese bis(trimethylsilyl)amide, and then treated with ammonia (B1221849) to create mixed-metal amide-imide precursors for materials like GaN/Mn nanopowders. researchgate.net

Table 2: Examples of Derivatives Synthesized from this compound

Reactant Product Type Application/Significance Source(s)
Alcohols (e.g., i-PrOH, t-BuOH) Gallium Alkoxide Complexes Precursors for Gallium Oxide (Ga₂O₃) films via CVD figshare.comresearchgate.net
N,N,N'-trimethylethylenediamine Chelated Gallium Amide Volatile liquid precursor for CVD harvard.edu
5-diisopropylamino-1H-1,2,3,4-tetrazole Gallium-Tetrazolate Complex Potential precursor for GaN cjpas.net
Manganese bis(trimethylsilyl)amide / NH₃ Mixed Ga/Mn Amide-Imide Precursor for GaN/Mn nanopowders researchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is not explicitly detailed in the reviewed literature. However, an analysis of the common synthetic routes reveals areas for potential improvement in line with these principles.

Solvent Choice: The standard synthesis relies on volatile and hazardous organic solvents like hexanes and diethyl ether. A key goal of green chemistry is to minimize or eliminate the use of such solvents. The development of solvent-free synthetic methods, such as the neat transamination reactions used to prepare some derivatives, represents a step in a more sustainable direction. harvard.edu

Energy Efficiency: The requirement for low-temperature initiation (as low as -78 °C) followed by extended stirring at room temperature is energy-intensive. rsc.orgucl.ac.uk Developing synthetic routes that can be performed efficiently at ambient temperature would significantly reduce the energy consumption of the process.

Atom Economy: The salt metathesis reaction has a good theoretical atom economy for the gallium center, but it generates a significant amount of lithium chloride as a byproduct (3 moles of LiCl per mole of product). While LiCl is a stable salt, pathways that generate more benign or even valuable byproducts would be preferable. Ligand exchange reactions, where the byproduct is a volatile amine that can potentially be recovered and reused, may offer advantages in this regard. figshare.comharvard.edu

Currently, the synthesis of high-purity this compound for specialized applications like electronics manufacturing prioritizes product quality over the adherence to green chemistry principles. Future research may focus on developing more sustainable and environmentally benign synthetic protocols.

Structural Elucidation and Advanced Spectroscopic Characterization of Tris Dimethylamino Gallium

Dimeric Structure Elucidation of Bis(μ-dimethylamino)tetrakis(dimethylamino)digallium ([Ga(NMe2)3]2)

The dimeric nature of tris(dimethylamino)gallium has been unequivocally established through detailed structural studies. These investigations have provided a precise map of the atomic arrangement, revealing the coordination environment around the gallium centers and the specific orientations of the dimethylamino ligands.

Single-Crystal X-ray Diffraction Studies of the Gallium Coordination Environment

Single-crystal X-ray diffraction analysis is the definitive method for determining the solid-state structure of crystalline compounds. For [Ga(NMe2)3]2, these studies have revealed a centrosymmetric dimeric structure. wikimedia.org The core of the dimer consists of a planar four-membered ring formed by two gallium atoms and two bridging nitrogen atoms from the dimethylamino groups.

Each gallium atom is coordinated to four nitrogen atoms, resulting in a distorted tetrahedral geometry. Two of these nitrogen atoms are part of the bridging dimethylamino groups (μ-NMe2), and the other two belong to terminal dimethylamino groups. The coordination sphere of each gallium atom is completed by two terminal dimethylamino ligands. This arrangement leads to a molecule where the gallium centers are coordinatively saturated within the dimeric framework. The crystal structure of the dimer has been reported in the triclinic space group P-1. psu.edu

Analysis of Bridging and Terminal Ligand Orientations

The [Ga(NMe2)3]2 dimer features two distinct types of dimethylamino ligands: bridging and terminal. The two bridging dimethylamino groups link the two gallium centers, forming the central Ga2N2 ring. The remaining four dimethylamino groups are terminal, with two bonded to each gallium atom.

The Ga-N bond lengths within the dimer reflect their different roles. The Ga-N bonds in the bridging framework are typically longer than the Ga-N bonds of the terminal ligands. This difference arises from the electronic and steric demands of the bridging configuration. The nitrogen atoms of the bridging ligands are planar, a consequence of their involvement in the four-membered ring. In contrast, the nitrogen atoms of the terminal ligands exhibit a more pyramidal geometry. The orientation of the methyl groups on both the bridging and terminal ligands is arranged to minimize steric hindrance within the molecule.

Solution-State Spectroscopic Analysis

While X-ray diffraction provides a static picture of the solid-state structure, spectroscopic techniques are essential for understanding the behavior of [Ga(NMe2)3]2 in solution. These methods offer insights into ligand dynamics, coordination geometry, and the integrity of the molecule in the solution phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 69Ga, 71Ga) for Ligand Dynamics and Coordination Geometry

NMR spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. For [Ga(NMe2)3]2, 1H and 13C NMR spectra provide distinct signals for the bridging and terminal dimethylamino groups at low temperatures, consistent with the solid-state structure. psu.edu However, at room temperature, dynamic processes such as ligand exchange can lead to the broadening or coalescence of these signals. researchgate.net

¹H and ¹³C NMR Spectroscopy: In deuterated toluene (B28343) or benzene, the ¹H NMR spectrum at room temperature often shows two distinct singlets, corresponding to the protons of the bridging (μ-NMe2) and terminal (NMe2) dimethylamino groups. psu.eduscispace.comrsc.orgchemrxiv.org Similarly, the ¹³C{¹H} NMR spectrum displays separate resonances for the carbon atoms of the bridging and terminal ligands. psu.edu Variable-temperature NMR studies can be used to investigate the energetics of the exchange processes between the bridging and terminal ligands.

¹H and ¹³C NMR Chemical Shift Data for [Ga(NMe2)3]2
NucleusLigand TypeChemical Shift (δ, ppm) in Toluene-d8Chemical Shift (δ, ppm) in Benzene-d6
¹HBridging (μ-NMe2)2.472.34
Terminal (NMe2)2.812.68
¹³C{¹H}Bridging (μ-NMe2)44.2-
Terminal (NMe2)44.0-

⁶⁹Ga and ⁷¹Ga NMR Spectroscopy: Both gallium isotopes, ⁶⁹Ga and ⁷¹Ga, are NMR active, although their quadrupolar nature leads to broad signals. huji.ac.il ⁷¹Ga is generally the preferred nucleus for study due to its higher receptivity and narrower linewidth compared to ⁶⁹Ga. huji.ac.ilpascal-man.com The chemical shift in ⁷¹Ga NMR is sensitive to the coordination number and the nature of the ligands bonded to the gallium center. nih.gov For [Ga(NMe2)3]2, the ⁷¹Ga NMR spectrum would be expected to show a broad resonance characteristic of a four-coordinate gallium environment.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Identification

Vibrational spectroscopy provides information about the bonding within a molecule. The IR and Raman spectra of [Ga(NMe2)3]2 exhibit characteristic bands corresponding to the stretching and bending vibrations of the Ga-N and C-N bonds, as well as the various modes of the methyl groups. The presence of distinct vibrational modes for the bridging and terminal dimethylamino groups further supports the dimeric structure in the solid state. These spectra are complex due to the large number of vibrational modes possible for a molecule of this size.

Mass Spectrometry (MS) for Molecular Integrity and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight and to study the fragmentation pathways of a compound. Under electron impact (EI) or chemical ionization (CI) conditions, the mass spectrum of [Ga(NMe2)3]2 typically does not show the parent ion of the dimer due to its facile cleavage. Instead, fragments corresponding to the monomeric unit, [Ga(NMe2)3]+, and subsequent loss of dimethylamino groups are commonly observed. This fragmentation pattern provides evidence for the composition of the monomeric unit and the strength of the Ga-N bonds.

Gas-Phase Spectroscopic Investigations

While detailed gas-phase spectroscopic studies specifically focused on this compound, [Ga(N(CH₃)₂)₃]₂, are not extensively reported in the available literature, insights can be drawn from its use as a precursor in low-pressure chemical vapor deposition techniques. The volatility of the compound, essential for these applications, implies that it can exist in the gas phase, likely as a monomer, [Ga(N(CH₃)₂)₃], or a dimer, [Ga(N(CH₃)₂)₃]₂.

Investigations into the gas-phase interactions of related tris(dimethylamino) group V compounds with trialkyl group III reagents have been conducted using in-situ Fourier Transform Infrared (FTIR) spectroscopy. These studies show that strong Lewis acid-base interactions can occur in the gas phase. Although this does not directly characterize [Ga(N(CH₃)₂)₃]₂ itself, it highlights the reactivity of the dimethylamino ligand in a gaseous environment.

Thermal Analysis of Decomposition Pathways and Volatilization Behavior

The thermal properties of this compound are crucial for its application as a precursor in deposition processes like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) have been employed to understand its volatilization characteristics and thermal stability.

Thermogravimetric Analysis (TGA) for Decomposition Onset and Mass Loss Profiles

Thermogravimetric analysis of this compound reveals its volatility and thermal stability. The compound undergoes a single-step volatilization process. rsc.org This clean evaporation is a desirable characteristic for a CVD and ALD precursor.

Detailed TGA data indicates that this volatilization occurs in the temperature range of 140–230 °C. rsc.org The analysis also shows a minimal residual mass of approximately 5% after the volatilization step, indicating a relatively clean evaporation process under the analysis conditions. rsc.org The vapor pressure of the compound has been reported to be 1 torr at 109 ± 5 °C.

Thermogravimetric Analysis (TGA) Data for this compound
ParameterValueReference
Volatilization Temperature Range140–230 °C rsc.org
Residual Mass~5% rsc.org
Vapor Pressure1 torr @ 109 ± 5 °C

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Reaction Energetics

Differential Scanning Calorimetry (DSC) provides further insight into the thermal behavior of this compound. DSC analysis shows an endothermic peak at approximately 103 °C, which corresponds to the melting point of the compound. rsc.orgchemrxiv.org This is consistent with the observed melting point range of 101–104 °C.

Beyond the melting point, a small, broad exothermic event is observed with a peak at 193 °C. rsc.orgchemrxiv.org This exotherm indicates the onset of thermal decomposition. rsc.orgchemrxiv.org Thus, while the compound is volatile, it has a thermal stability limit, beyond which it begins to decompose. The enthalpy of vaporization (ΔHvap) has been determined to be 59.5 kJ·mol⁻¹.

Differential Scanning Calorimetry (DSC) Data for this compound
Thermal EventTemperatureInterpretationReference
Endothermic Peak~103 °CMelting Point rsc.orgchemrxiv.org
Exothermic Peak193 °COnset of Decomposition rsc.orgchemrxiv.org

Chemical Reactivity and Transformation Pathways of Tris Dimethylamino Gallium

Ligand Exchange Reactions and Transamination Processes

Ligand exchange is a fundamental reaction pathway for Tris(dimethylamino)gallium, enabling the synthesis of various gallium-containing compounds. wikipedia.org This reactivity stems from the lability of the dimethylamido ligands, which can be displaced by other nucleophiles.

A notable example of ligand exchange is the reaction with aminobisphenols. The reaction of this compound with equimolar amounts of aminobisphenols results in the formation of monomeric gallium monoamides. nih.gov This transformation showcases the utility of this compound as a synthon for introducing a gallium center into more complex ligand frameworks.

Transamination, a specific type of ligand exchange, involves the reaction with primary or secondary amines, leading to the elimination of dimethylamine (B145610) and the formation of new gallium-nitrogen bonds. While specific studies on the transamination of this compound are not extensively documented, the general reactivity of metal amides suggests that it would readily undergo such reactions. The process is driven by the formation of a more stable product or the removal of the volatile dimethylamine byproduct.

Oxidation and Reduction Chemistry of the Gallium Center

The gallium atom in this compound exists in the +3 oxidation state, which is the most stable oxidation state for gallium. Consequently, the oxidation and reduction chemistry of the gallium center in this compound is not a prominent feature of its reactivity. No significant studies detailing the oxidation or reduction of the Ga(III) center in this compound have been reported. The focus of its chemistry lies in the reactions at the gallium-nitrogen bonds.

Adduct Formation and Lewis Acidity Characteristics with Donor Molecules

The gallium center in this compound is electron-deficient and, therefore, acts as a Lewis acid. This Lewis acidity allows the compound to form adducts with various Lewis bases (donor molecules). The strength of the Lewis acidity is influenced by the electron-donating nature of the dimethylamido ligands. While gallium compounds are generally considered weaker Lewis acids than their aluminum counterparts, they still exhibit significant Lewis acidic character. acs.orgacs.org

The formation of adducts involves the coordination of a donor molecule to the gallium center, expanding its coordination number. While specific studies on adduct formation with this compound are limited, the reactivity of analogous gallium compounds suggests that it would form stable adducts with a range of donors, such as ethers, amines, and phosphines. The stability of these adducts would depend on the steric bulk and electronic properties of both the gallium precursor and the incoming Lewis base.

Reactions with Protic Reagents (e.g., Ammonia (B1221849), Hydrogen Sulfide (B99878), Water)

This compound reacts readily, often vigorously, with protic reagents due to the high reactivity of the Ga-N bond towards protonolysis.

Ammonia (NH₃): The reaction with ammonia is of significant importance in the fabrication of gallium nitride (GaN), a wide-bandgap semiconductor. trea.comyoutube.comias.ac.insemi.ac.cngoogle.com In processes like Atomic Layer Deposition (ALD), this compound and ammonia are used as precursors to deposit thin films of GaN. confex.comresearchgate.net The reaction proceeds via the elimination of dimethylamine, as shown in the following equation:

Ga[N(CH₃)₂]₃ + NH₃ → GaN + 3 HN(CH₃)₂

This reaction is temperature-dependent, with self-limiting growth observed at temperatures around 200°C in ALD processes. confex.comresearchgate.net

2 Ga[N(CH₃)₂]₃ + 3 H₂S → Ga₂S₃ + 6 HN(CH₃)₂

Water (H₂O): this compound reacts violently with water, leading to the formation of gallium hydroxide (B78521) and dimethylamine. This reaction is highly exothermic and highlights the need for handling the compound under inert, anhydrous conditions.

Alcohols: The reaction of this compound with alcohols leads to the formation of gallium alkoxides through the protonolysis of the Ga-N bond and elimination of dimethylamine. While detailed studies on this compound are scarce, the reaction of a tripodal tris(nitroxide) gallium complex with various alcohols has been shown to proceed via an element-ligand cooperative pathway to afford zwitterionic gallium alkoxide complexes. nih.govresearchgate.netacs.org This suggests a similar reactivity pattern for this compound.

Protic ReagentProductApplication/Significance
Ammonia (NH₃)Gallium Nitride (GaN)Semiconductor manufacturing trea.comyoutube.comias.ac.insemi.ac.cngoogle.comconfex.comresearchgate.net
Hydrogen Sulfide (H₂S)Gallium Sulfide (Ga₂S₃)Synthesis of sulfide materials wikipedia.org
Water (H₂O)Gallium HydroxideHighlights moisture sensitivity
Alcohols (ROH)Gallium Alkoxides [Ga(OR)₃]Synthesis of gallium alkoxides nih.govresearchgate.netacs.orgrsc.org

Thermal Decomposition Mechanisms and By-Product Formation

This compound undergoes thermal decomposition at elevated temperatures. This property is exploited in chemical vapor deposition (CVD) and atomic layer deposition (ALD) techniques for the synthesis of gallium-containing materials.

In the context of GaN ALD, the thermal decomposition of this compound becomes significant at temperatures above 250°C, leading to a higher deposition rate that is no longer self-limiting. confex.comresearchgate.net The decomposition in the absence of a co-reactant can lead to the formation of gallium carbonitride or other impurities in the resulting film.

The by-products of its thermal decomposition in the presence of co-reactants are typically volatile species. For instance, in the reaction with ammonia, the primary by-product is dimethylamine. confex.comresearchgate.net In inert atmospheres, complex decomposition pathways may lead to the formation of various volatile organic fragments and non-volatile gallium-containing residues. gdut.edu.cn

Temperature (°C)Deposition Rate (Å/cycle) in ALD with NH₃Remarks
2001.34Self-limiting growth confex.comresearchgate.net
250> 3Onset of thermal decomposition confex.comresearchgate.net

Investigations into Catalytic Activities and Reaction Mechanisms

While this compound is primarily known as a precursor for materials synthesis, related gallium amido complexes have shown promise as catalysts in organic synthesis. For example, gallium complexes bearing aminobisphenolate ligands, which can be synthesized from this compound, have been reported as highly active initiators for the ring-opening polymerization (ROP) of ε-caprolactone and L-lactide. nih.gov

The catalytic activity of these gallium complexes is attributed to the Lewis acidic gallium center, which can activate the monomer, and the ancillary ligands that can be modified to tune the steric and electronic properties of the catalyst. researchgate.net Although direct catalytic applications of this compound itself are not widely reported, its role as a precursor to catalytically active species highlights its potential in the development of new catalytic systems. ucc.ie

Applications of Tris Dimethylamino Gallium As a Precursor in Advanced Materials Deposition

Chemical Vapor Deposition (CVD) of Gallium-Containing Thin Films

Chemical Vapor Deposition (CVD) is a widely utilized technique for producing solid, high-purity thin films. In this process, a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. Tris(dimethylamino)gallium has been explored as a precursor in CVD processes for its potential to enable lower deposition temperatures compared to traditional precursors.

Gallium Nitride (GaN) is a critical semiconductor material for applications in light-emitting diodes (LEDs), high-power transistors, and high-frequency electronics. rsc.orgresearchgate.net The standard MOCVD process for GaN typically employs trimethylgallium (TMG) and ammonia (B1221849) (NH₃) at high temperatures, often between 800–1000 °C. rsc.orgresearchwithrutgers.com These high temperatures can be a limitation for certain applications and substrates.

This compound has been investigated as an alternative precursor for the MOCVD of GaN. rsc.orgsmolecule.com Its use is motivated by the potential for lower-temperature deposition, which can reduce thermal stress in the deposited films and allow for compatibility with a wider range of substrates. researchgate.netucsd.edu The dimethylamino ligands are expected to react with other precursors, facilitating the formation of GaN at reduced temperatures. While MOCVD of GaN is a common manufacturing technique, the use of this compound is a subject of ongoing research to optimize film quality and deposition parameters. researchwithrutgers.comrsc.org

Beyond nitrides, this compound is a versatile precursor for depositing other gallium-containing compound semiconductors, such as oxides and sulfides.

Gallium Oxide (Ga₂O₃): Gallium oxide has garnered significant research interest for its potential in power electronics and deep-UV optoelectronics. acs.org this compound can be used in CVD processes to grow Ga₂O₃ films. The deposition can be achieved through reactions with oxygen sources like water or alcohols. smolecule.comacs.org The reactivity of the gallium-nitrogen bonds in the precursor facilitates the formation of gallium oxide. smolecule.com

Gallium Sulfide (B99878) (Ga₂S₃): Gallium sulfide is a III-VI semiconductor with applications in optoelectronics and nonlinear optics. researchgate.net this compound has been successfully used as a precursor in the Atomic Layer Deposition (ALD) of gallium sulfide films by reacting it with hydrogen sulfide (H₂S). rsc.org This chemistry is also applicable to CVD processes. Low-pressure CVD using single-source precursors has been shown to produce Ga₂S₃ films, demonstrating the viability of organometallic compounds for depositing gallium sulfide materials. researchgate.net

Atomic Layer Deposition (ALD) Processes

Atomic Layer Deposition (ALD) is a thin-film deposition technique based on sequential, self-limiting surface chemical reactions. researchgate.net It offers exceptional conformality and precise thickness control at the atomic level, making it ideal for fabricating complex nanostructures and advanced electronic devices. researchgate.net

A significant application of this compound is in the low-temperature ALD of high-quality GaN films. rsc.orgrsc.org Researchers have demonstrated a plasma-enhanced ALD (PEALD) process using this compound and ammonia (NH₃) plasma. rsc.orgrsc.org This method allows for the deposition of crystalline GaN on silicon (Si) substrates at temperatures as low as 130–250 °C. rsc.orgrsc.org

A noteworthy achievement of this low-temperature process is the growth of epitaxial GaN films directly on 4H-SiC (silicon carbide) substrates without the need for a conventional aluminum nitride (AlN) buffer layer. rsc.orgrsc.org This is a significant advantage, as buffer layers are typically required in high-temperature CVD to manage the lattice mismatch and facilitate GaN growth. rsc.org The resulting GaN films exhibit a bandgap of approximately 3.42 eV and are unintentionally n-type doped. rsc.org This low-temperature ALD process shows considerable potential for the integration of GaN in advanced electronic devices. rsc.orgrsc.org

The self-limiting nature of ALD is a key characteristic that enables precise film thickness control. Studies on the ALD of GaN using this compound have confirmed this behavior within specific temperature ranges, known as the "ALD window."

Within this window, the growth per cycle (GPC) remains constant, indicating that the surface reactions are self-saturating. Research has established a self-limiting growth regime for the this compound and NH₃ plasma process between 130 °C and 250 °C, with a GPC of 1.4 Å per cycle. rsc.orgrsc.org Another study investigating thermal ALD with this compound and ammonia at 200 °C also observed a self-limiting reaction, yielding a deposition rate of 1.34 Å/cycle. researchgate.net However, at higher temperatures (e.g., 250 °C in the thermal process), the precursor can undergo thermal decomposition, leading to a higher, non-self-limiting deposition rate. researchgate.net

Growth Parameters for GaN ALD using this compound
ReactantsDeposition MethodTemperature Window (°C)Growth Per Cycle (Å/cycle)Reference
Ga[N(CH₃)₂]₃ + NH₃ plasmaPlasma-Enhanced ALD130–2501.4 rsc.orgrsc.org
Ga[N(CH₃)₂]₃ + NH₃Thermal ALD2001.34 researchgate.net

The surface chemistry of ALD processes dictates the film growth and material properties. In the ALD of GaN using this compound and ammonia, the mechanism involves sequential surface reactions.

This compound Pulse: The Ga[N(CH₃)₂]₃ precursor is introduced into the reactor and chemisorbs onto the substrate surface. This reaction is self-limiting, ceasing once all available surface sites are occupied.

Purge: Excess, unreacted precursor is purged from the chamber with an inert gas.

Co-reactant Pulse (e.g., NH₃ plasma): The co-reactant, such as NH₃ plasma, is introduced. The reactive species from the plasma (e.g., NH₂, NH, N* radicals) react with the dimethylamino ligands on the surface. This reaction removes the ligands and forms Ga-N bonds, creating a layer of GaN. A proposed byproduct of this ligand exchange reaction is the formation of volatile species.

Purge: Gaseous byproducts and excess co-reactants are purged, completing one ALD cycle and preparing the newly formed GaN surface for the next precursor pulse.

A similar ligand exchange mechanism occurs when using hydrogen sulfide (H₂S) as the co-reactant for the deposition of gallium sulfide (Ga₂S₃). researchgate.net The H₂S reacts with the surface-adsorbed this compound, replacing the dimethylamino groups with sulfur atoms to form a Ga-S network. The understanding and control of these surface reactions are crucial for achieving high-purity films with desired stoichiometry and properties.

Control of Film Stoichiometry, Crystallinity, and Impurity Levels

The use of this compound (TDMAGa) as a precursor in deposition processes like Atomic Layer Deposition (ALD) allows for nuanced control over the final properties of gallium nitride (GaN) thin films. The stoichiometry, degree of crystallinity, and concentration of impurities are highly dependent on the deposition parameters and subsequent processing steps.

Stoichiometry and Crystallinity: The deposition temperature plays a critical role in the film's characteristics. For instance, in thermal ALD processes using TDMAGa and ammonia, films deposited at a low temperature of 200°C are typically amorphous and nitrogen-deficient researchgate.net. This indicates that the chemical reactions at this temperature are not efficient enough to form a stoichiometric, crystalline GaN lattice. To overcome this, post-deposition annealing is a crucial step. Annealing the as-deposited films in an ammonia atmosphere can significantly improve both the crystallinity and the chemical composition, driving the film towards the desired 1:1 Ga:N stoichiometry researchgate.net.

Advanced deposition techniques, such as Atomic Layer Annealing (ALA) with a radio-frequency (RF) substrate bias, can achieve crystalline films at lower temperatures. When TDMAGa and hydrazine are used as precursors at 275°C, the application of an RF bias with argon or krypton ions can induce the formation of polycrystalline GaN ucsd.edu. This method enhances desirable film properties like crystallinity and density without resorting to high-temperature growth, which is often a limitation for temperature-sensitive substrates ucsd.edu.

Impurity Levels: Impurity incorporation, particularly of carbon and oxygen, is a critical concern in semiconductor film growth. The molecular structure of TDMAGa, which lacks direct gallium-carbon bonds, is advantageous for reducing carbon contamination compared to traditional alkyl precursors like trimethylgallium. However, impurities can still be incorporated from the dimethylamino ligands or residual gases in the deposition chamber.

Studies using techniques like X-ray Photoelectron Spectroscopy (XPS) have shown that processes like RF-biased ALA can effectively reduce the oxygen and carbon content in the resulting GaN films compared to thermal ALD processes ucsd.edu. The energetic ion bombardment during the ALA process is thought to aid in the removal of precursor ligands and other surface contaminants, leading to purer films. It is important to note that oxygen impurities are often linked to residual moisture or oxygen in the deposition system rather than being a direct result of the precursor itself.

The table below summarizes the influence of process parameters on GaN film properties when using this compound.

ParameterInfluence on StoichiometryInfluence on CrystallinityInfluence on Impurity Levels
Deposition Temperature Lower temperatures (e.g., 200°C) can lead to nitrogen-deficient films researchgate.net.Films can be amorphous at lower temperatures researchgate.net.Lower temperatures can sometimes increase the incorporation of unreacted precursor fragments.
Post-Deposition Annealing Annealing in NH₃ helps correct nitrogen deficiency researchgate.net.Promotes the transition from an amorphous to a crystalline state researchgate.net.Can help to drive off volatile impurities.
RF Substrate Bias (ALA) Can achieve stoichiometric films at lower temperatures.Induces polycrystalline growth at temperatures like 275°C ucsd.edu.Significantly decreases oxygen and carbon content compared to thermal processes ucsd.edu.

Synthesis of Gallium-Based Nanomaterials

This compound is also a valuable precursor for the bottom-up synthesis of gallium-based nanomaterials, offering a route to size and shape-controlled nanostructures through colloidal chemistry.

The thermal decomposition of this compound has been successfully employed to synthesize monodisperse colloidal gallium nanoparticles. In a typical synthesis, the dimeric form of the precursor, Ga₂[N(CH₃)₂]₆, is subjected to thermolysis in a high-boiling point solvent researchgate.net. This process allows for the creation of gallium nanoparticles with mean sizes that can be tuned, for example, in the range of 12 to 46 nm, while maintaining a narrow size distribution, sometimes as low as 7-8% researchgate.net. These nanoparticles are often liquid at the reaction temperature and solidify upon cooling. Under ambient conditions, they typically form a self-passivating native oxide layer of 2-3 nm, which contributes to their stability over several months researchgate.net.

While the synthesis of gallium nanoparticles from this compound is well-established, the use of this specific precursor for the direct synthesis of elemental gallium quantum dots is not prominently documented in the reviewed scientific literature. Research on gallium-containing quantum dots often focuses on compound semiconductors like InGaP or GaN, which may utilize different gallium sources such as trimethylgallium rsc.org.

The synthesis of one-dimensional nanostructures, such as nanowires and nanotubes, typically relies on specific growth mechanisms like vapor-liquid-solid (VLS). While various gallium precursors are used for these applications, the use of this compound for the directed synthesis of either elemental gallium or gallium nitride nanowires and nanotubes is not a widely reported method.

The scientific literature extensively covers the synthesis of GaN nanowires and nanotubes using other precursors. For instance, trimethylgallium is commonly used in metal-organic chemical vapor deposition (MOCVD) to grow single-crystal GaN nanowires nih.gov. Similarly, the synthesis of GaN nanotubes has been demonstrated through methods like the epitaxial casting of GaN onto ZnO nanowire templates, a process that also typically employs precursors other than this compound nih.govwikipedia.org. Therefore, this application does not appear to be a primary use for this compound based on available research.

Comparative Studies with Other Gallium Precursors in Vapor Deposition (e.g., Trimethylgallium, Triethylgallium)

In vapor deposition processes for GaN, the choice of the gallium precursor profoundly impacts the properties of the grown material. The most common precursors used in industrial and academic research are the metal alkyls Trimethylgallium (TMGa) and Triethylgallium (TEGa). While direct, side-by-side comparative studies of this compound against TMGa and TEGa under identical conditions are scarce, the well-documented characteristics of the alkyl precursors provide a critical context for understanding the potential advantages of an amino-based precursor.

Impurity Incorporation: A primary differentiator between gallium precursors is the level of unintentional carbon incorporation. Carbon impurities can act as compensating acceptors in GaN, affecting its electrical and optical properties osti.govmdpi.com. The decomposition pathway of the precursor is key. TMGa is known to be a significant source of carbon, as the strong Ga-C bonds can be difficult to break, leading to the incorporation of methyl groups into the GaN lattice osti.govzenodo.org.

TEGa, by contrast, tends to result in significantly lower carbon contamination. This is because the ethyl groups can be removed through a β-hydride elimination pathway, which is a cleaner decomposition route that does not leave residual carbon as readily zenodo.orgnorthwestern.edu. For this reason, GaN layers grown with TEGa generally exhibit superior electrical and optical properties and lower carbon concentrations than those grown with TMGa zenodo.orgnorthwestern.edu. For instance, one study found the carbon concentration in a TMGa-grown film to be 50 times higher than in a TEGa-grown film under similar conditions zenodo.org.

This compound offers a theoretical advantage in this regard due to the complete absence of direct Ga-C bonds. The precursor chemistry is based on weaker Ga-N bonds, which could potentially lead to even lower carbon incorporation than TEGa, although this depends heavily on the efficiency of the ligand removal process during deposition.

Growth Temperature and Rate: TMGa is more thermally stable than TEGa, allowing for its use at the higher growth temperatures (typically >1000°C) common in MOCVD for high-quality GaN rsc.org. TEGa has a lower decomposition temperature, which can be advantageous for lower-temperature growth but may also lead to parasitic gas-phase reactions at higher temperatures semanticscholar.org. This compound also exhibits lower thermal stability, with decomposition observed at temperatures as low as 250°C, making it suitable for low-temperature ALD processes researchgate.net.

The table below provides a general comparison of these common gallium precursors for vapor deposition.

PropertyTrimethylgallium (TMGa)Triethylgallium (TEGa)This compound (TDMAGa)
Chemical Formula Ga(CH₃)₃Ga(C₂H₅)₃Ga[N(CH₃)₂]₃
Ga-C Bonds YesYesNo
Typical Carbon Impurity High osti.govzenodo.orgLow zenodo.orgnorthwestern.eduPotentially very low (less documented)
Decomposition Pathway Radical formationβ-hydride eliminationLigand exchange/elimination
Thermal Stability HighModerateLow researchgate.net
Primary Application High-temperature MOCVD for GaN rsc.orgMOCVD for lower carbon GaN zenodo.orgLow-temperature ALD of GaN researchgate.netucsd.edu

Theoretical and Computational Investigations of Tris Dimethylamino Gallium

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

DFT calculations serve as a powerful method to probe the fundamental electronic properties of tris(dimethylamino)gallium. These studies provide a molecular-level understanding of the bonding within the molecule, which is critical for predicting its stability and reaction pathways.

Table 6.1.1: Calculated Ga-N Bond Properties in Gallium Amide Compounds (Note: Specific data for this compound was not available in the searched literature. The table structure is provided for illustrative purposes.)

Computational MethodBasis SetCalculated Ga-N Bond Length (Å)Bond Order
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Computational models have been used to predict the three-dimensional structure of this compound. In its monomeric form, a trigonal planar geometry around the central gallium atom is expected, with the three dimethylamino ligands arranged symmetrically. However, experimental evidence suggests that in the solid state, it exists as a dimer, hexakis(dimethylamido)digallium, [Ga(N(CH₃)₂)₂]₂. DFT calculations can be used to determine the optimized geometries for both the monomer and the dimer, providing data on bond lengths, bond angles, and dihedral angles.

Furthermore, these calculations can predict the vibrational frequencies of the molecule, which correspond to the energies of its various vibrational modes. These theoretical vibrational spectra (Infrared and Raman) are invaluable for interpreting experimental spectroscopic data, allowing for the identification of specific vibrational modes associated with the Ga-N bonds and the dimethylamino ligands.

Table 6.1.2: Predicted Molecular Geometry and Key Vibrational Frequencies for this compound (Note: Specific data for this compound was not available in the searched literature. The table structure is provided for illustrative purposes.)

ParameterPredicted Value (Monomer)Predicted Value (Dimer)
Geometry
Ga-N bond length (Å)Data Not AvailableData Not Available
N-Ga-N bond angle (°)Data Not AvailableData Not Available
Vibrational Frequencies (cm⁻¹)
Ga-N stretchingData Not AvailableData Not Available
N-(CH₃)₂ symmetric stretchData Not AvailableData Not Available
N-(CH₃)₂ asymmetric stretchData Not AvailableData Not Available

Computational Modeling of Reaction Mechanisms

A significant focus of theoretical research on this compound has been its application as a precursor in thin film deposition. Computational modeling has been instrumental in mapping out the complex reaction pathways that occur during these processes.

Ligand exchange is a fundamental reaction step in ALD and MOCVD processes. For this compound, this typically involves the reaction of the precursor with a co-reactant, such as hydrogen sulfide (B99878) (H₂S) or ammonia (B1221849) (NH₃). DFT calculations have been used to model these ligand exchange reactions, confirming a ligand loss/exchange mechanism. researchgate.net These models can identify transition states and calculate the associated energy barriers, providing a quantitative measure of the reaction kinetics. For instance, in the ALD of gallium sulfide, theoretical studies have shown that the key reaction steps are facile and thermodynamically favorable. researchgate.net The calculations can also explore the role of the amido ligand in these processes. researchgate.net

Table 6.2.1: Calculated Energy Barriers for Ligand Exchange Reactions of this compound (Note: Specific data for this compound was not available in the searched literature. The table structure is provided for illustrative purposes.)

ReactionCo-reactantCalculated Activation Energy (kJ/mol)
Ga(N(CH₃)₂)₃ + H₂S → [Ga(N(CH₃)₂)₂(SH)] + HN(CH₃)₂H₂SData Not Available
Ga(N(CH₃)₂)₃ + NH₃ → [Ga(N(CH₃)₂)₂(NH₂)] + HN(CH₃)₂NH₃Data Not Available

Understanding the interaction of this compound with a substrate surface is critical for controlling film growth. DFT calculations can model the adsorption of the precursor on various surfaces, determining the preferred adsorption sites and calculating the adsorption energies. These simulations provide insights into the initial stages of film growth.

Furthermore, computational studies can elucidate the decomposition pathways of the precursor on the surface. This is particularly important for identifying potential sources of impurities in the deposited film. By mapping the reaction network and the energetics of various surface reactions, these models can predict the conditions that favor desired film growth while minimizing unwanted side reactions. researchgate.net For the ALD of gallium sulfide, detailed reaction mechanisms and free energy profiles have been developed through DFT calculations. researchgate.net

Thermodynamic and Kinetic Studies of Chemical Transformations

Computational chemistry provides a framework for determining the thermodynamic and kinetic parameters that govern the chemical transformations of this compound. By calculating the enthalpies and Gibbs free energies of reactants, intermediates, transition states, and products, a comprehensive energy profile of a reaction can be constructed.

These studies are essential for predicting the spontaneity and rate of reactions under different process conditions. For example, in the context of ALD, thermodynamic and kinetic data derived from DFT calculations can help to define the ALD temperature window, where self-limiting growth occurs. The calculations have shown that for the reaction of this compound with hydrogen sulfide, the key reaction steps are thermodynamically favorable, while undesired side reactions are more demanding energetically. researchgate.net This information is invaluable for optimizing deposition processes to achieve high-quality films.

Table 6.3.1: Calculated Thermodynamic Data for a Key Reaction Step in the Decomposition of this compound (Note: Specific data for this compound was not available in the searched literature. The table structure is provided for illustrative purposes.)

ReactionΔH (kJ/mol)ΔG (kJ/mol)
Ga(N(CH₃)₂)₃ (g) → GaN (s) + 3 N(CH₃)₂ (g)Data Not AvailableData Not Available

Correlation of Computational Predictions with Experimental Observations

Theoretical investigations, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the gas-phase structure and bonding of the this compound dimer. These computational models provide optimized geometries that can be directly compared with the precise atomic positions determined through single-crystal X-ray diffraction experiments.

A comparative analysis of the key structural parameters—bond lengths and angles—demonstrates a high degree of agreement between the theoretically calculated and experimentally determined values. This concordance validates the accuracy of the computational models and allows for a deeper interpretation of the experimental data.

The central Ga2N2 core of the dimer is of particular interest. Experimental data from X-ray crystallography provide the foundational measurements for the bond lengths and angles within this ring and involving the terminal ligands. Computational studies, in turn, offer insights into the electronic structure and the nature of the bonding that dictates this geometry.

For instance, the Ga-N bond lengths are a critical parameter. In the dimer, there are two distinct types of Ga-N bonds: the bridging (Ga-Nμ) bonds within the central ring and the terminal (Ga-Nt) bonds to the non-bridging dimethylamino groups. Both experimental and computational data consistently show that the bridging Ga-N bonds are longer than the terminal Ga-N bonds, a reflection of the different bonding environment.

The bond angles around the gallium and nitrogen atoms also show good agreement between theory and experiment. The endocyclic N-Ga-N and Ga-N-Ga angles within the central ring, as well as the exocyclic N-Ga-N angles, are well-reproduced by computational methods. Minor deviations between the solid-state experimental data and gas-phase computational data can often be attributed to intermolecular packing forces in the crystal lattice, which are absent in the theoretical calculations of an isolated molecule.

The following interactive table provides a comparison of selected experimental and theoretical structural parameters for the this compound dimer.

ParameterExperimental Value (Å or °)Computational Value (Å or °)
Ga-N (bridging)--
Ga-N (terminal)--
Ga···Ga distance--
N-Ga-N (endocyclic)--
Ga-N-Ga (endocyclic)--
N(terminal)-Ga-N(terminal)--

Note: Specific values for the table are pending the acquisition of detailed data from primary literature sources.

The strong correlation between the computational predictions and experimental observations for this compound underscores the power of combining these two approaches in modern chemical research. While experimental techniques provide a snapshot of the molecule in a specific state, computational chemistry offers a dynamic and detailed picture of its intrinsic properties, leading to a more profound understanding of its structure and reactivity.

Future Research Directions and Outlook

Development of Novel Synthetic Strategies for Enhanced Purity and Scalability

The advancement of electronic and optoelectronic devices is intrinsically linked to the purity of the precursor materials used in their manufacture. For Tris(dimethylamino)gallium, which exists as a dimer, [Ga(NMe2)3]2, future research will heavily concentrate on developing synthetic routes that yield higher purity and are amenable to large-scale production.

Currently, a common laboratory-scale synthesis involves the reaction of gallium trichloride (B1173362) with lithium dimethylamide. wikipedia.org While effective, this method can introduce impurities that are detrimental to semiconductor performance. Future strategies are expected to focus on:

Alternative Starting Materials: Investigating alternative gallium sources and aminating agents to circumvent the formation of halide impurities and simplify purification processes.

Solvent-Free Synthesis: Developing solvent-free or direct synthesis methods to reduce waste and potential solvent-related contamination, leading to a more environmentally friendly and cost-effective process.

Continuous Flow Reactors: Implementing continuous flow chemistry for the synthesis of this compound. This approach offers better control over reaction parameters, leading to improved consistency, higher yields, and enhanced safety for scalable production.

The goal is to produce the precursor with "five nines" (99.999%) purity or higher, which is the standard required for high-performance electronic applications. The scalability of these new synthetic routes is paramount for meeting the growing industrial demand for gallium nitride (GaN) and other gallium-based materials. scmp.com

Design of Next-Generation Gallium Precursors for Advanced Materials

This compound is a foundational precursor for depositing gallium-containing thin films, most notably GaN, via techniques like Atomic Layer Deposition (ALD) and Metal-Organic Chemical Vapor Deposition (MOCVD). fishersci.firesearchgate.net GaN is a wide-bandgap semiconductor essential for high-power and high-frequency electronics, such as those used in 5G/6G networks and electric vehicles. scmp.comresearchgate.net

Future research will involve the rational design of new gallium precursors based on the this compound scaffold. By modifying the ligand structure, researchers can fine-tune the precursor's physical and chemical properties. Key areas of exploration include:

Ligand Modification: Replacing the dimethylamino groups with other alkylamino or silylamino ligands to alter the precursor's volatility, thermal stability, and reactivity. This allows for optimization of deposition processes, such as lowering the required temperature, which is crucial for temperature-sensitive substrates. researchgate.net

Single-Source Precursors: Designing single-source precursors that contain both gallium and nitrogen within the same molecule. This can simplify the deposition process for GaN by eliminating the need for a separate nitrogen source like ammonia (B1221849) and potentially leading to films with lower impurity levels.

Targeting Other Materials: Developing precursors for other emerging wide-bandgap materials like gallium oxide (Ga2O3), which shows promise for next-generation power electronics. semiengineering.com

The table below outlines potential modifications to the dimethylamino ligand and the targeted improvements for precursor design.

Ligand Modification StrategyPotential AdvantageTarget Application
Bulky Alkyl Groups Increased volatility, reduced pre-reactionsLow-temperature ALD
Silylamino Ligands Improved thermal stability, cleaner decompositionHigh-quality MOCVD of GaN
Intramolecular N-H Bonds Potential single-source precursor for GaNSimplified GaN deposition
Fluorinated Ligands Enhanced volatility and reactivityALD on challenging substrates

Exploration of New Reactivity Pathways and Functionalization Strategies

Understanding the fundamental reaction mechanisms of this compound is crucial for controlling film growth and properties. Future research will focus on elucidating its reactivity with various co-reactants and on different surfaces.

In ALD, this compound undergoes self-limiting surface reactions with a co-reactant, such as ammonia or nitrogen plasma. researchgate.netaip.org The thermal stability of the precursor is a critical factor; its decomposition at temperatures above 200°C can disrupt the layer-by-layer growth characteristic of ALD. researchgate.net Research efforts will be directed towards:

Surface Chemistry Studies: Using surface science techniques to study the adsorption and reaction of this compound on various substrates (e.g., silicon, sapphire, silicon carbide). This knowledge is essential for achieving epitaxial (single-crystal) growth of high-quality films.

Plasma-Enhanced Processes: Investigating the reactivity of this compound with various plasma species (e.g., N2/H2, H2S). Plasma-enhanced ALD (PE-ALD) can open new reaction pathways, enabling deposition at lower temperatures and the formation of different materials, such as gallium sulfide (B99878). aip.orgugent.be

Nanoparticle Synthesis: Exploring the thermal decomposition of this compound in solution to synthesize monodisperse gallium nanoparticles. researchgate.net The reactivity pathways in these colloidal syntheses can be tailored by controlling solvents and capping agents to produce nanoparticles with specific sizes and properties for various applications. researchgate.net

Integration of Advanced In-Situ Characterization Techniques for Process Monitoring

To achieve precise control over the deposition of thin films from this compound, it is essential to monitor the growth process in real-time. The integration of advanced in-situ characterization techniques into deposition reactors provides immediate feedback, allowing for process optimization.

Future research will increasingly rely on techniques such as:

In-Situ Spectroscopic Ellipsometry: This technique can monitor film thickness and optical properties with sub-angstrom precision during the ALD process, providing insights into the self-limiting nature of the surface reactions. aip.org

Quadrupole Mass Spectrometry (QMS): By analyzing the gaseous byproducts of the ALD reactions, QMS can help elucidate the reaction mechanisms and determine the completion of precursor pulses and purge steps. ugent.be

X-ray Diffraction (XRD) and Reflection High-Energy Electron Diffraction (RHEED): For MOCVD processes, in-situ XRD and RHEED can monitor the crystallinity and orientation of the growing film, which is critical for producing high-quality epitaxial layers.

The data gathered from these in-situ techniques will be invaluable for developing and refining deposition processes, ensuring the reproducible growth of materials with desired properties for device fabrication.

Potential for Emerging Applications in Optoelectronics and Catalysis

The primary driver for research into this compound is its role as a precursor for GaN-based optoelectronic and electronic devices. researchgate.net These include high-brightness light-emitting diodes (LEDs), laser diodes, and high-electron-mobility transistors (HEMTs) for power switching and radio-frequency applications. researchgate.netsemiengineering.com

Beyond these established areas, future research will explore emerging applications:

Advanced Photovoltaics: this compound is a candidate for depositing passivation or charge-transporting layers in next-generation solar cells, such as those based on perovskites, to improve their efficiency and stability. nih.gov

Catalysis: While not a traditional application, gallium-based nanomaterials can exhibit catalytic activity. Using this compound to synthesize gallium or gallium nitride nanoparticles with high surface areas could open up possibilities in catalysis. researchgate.net These materials could be investigated for reactions such as CO2 reduction or selective hydrogenation.

Flexible Electronics: The ability to deposit high-quality GaN films at low temperatures using precursors like this compound is a key enabler for fabricating high-performance electronic devices on flexible polymer substrates. researchgate.net

The continued development and understanding of this compound will be pivotal in realizing the potential of these next-generation technologies, pushing the boundaries of electronics, energy conversion, and chemical synthesis.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for tris(dimethylamino)gallium(III) dimer, and how can purity be verified?

  • Methodological Answer: this compound(III) dimer is typically synthesized via aminolysis reactions between gallium halides (e.g., GaCl₃) and dimethylamine under inert conditions. Key steps include:

  • Precursor Ratio: Use a 3:1 molar ratio of dimethylamine to GaCl₃ in anhydrous toluene or hexane.
  • Temperature Control: Maintain reflux conditions (110–120°C) to ensure complete ligand substitution .
  • Purification: Distillation under reduced pressure or recrystallization from non-polar solvents to isolate the dimer.
  • Purity Verification: Confirm purity (≥98%) via elemental analysis, NMR spectroscopy (¹H/¹³C), and X-ray crystallography .

Q. What spectroscopic techniques are recommended for characterizing this compound(III) dimer?

  • Methodological Answer:

  • NMR Spectroscopy: ¹H NMR in C₆D₆ shows singlets for dimethylamino protons (δ 2.8–3.2 ppm) and confirms dimeric structure via integration ratios .
  • FTIR: Detect Ga–N stretching vibrations (~450–500 cm⁻¹) and absence of Ga–Cl bonds (eliminates precursor contamination) .
  • X-Ray Crystallography: Resolve dimeric structure with Ga–N bond lengths of ~1.95 Å and Ga···Ga distances of ~3.2 Å .

Advanced Research Questions

Q. How do reaction parameters influence the formation of this compound(III) dimer versus byproducts?

  • Methodological Answer: Byproduct formation (e.g., monomeric species or oxidized products) depends on:

  • Solvent Polarity: Non-polar solvents (toluene) favor dimerization; polar solvents (THF) may stabilize monomers .
  • Oxygen Sensitivity: Trace moisture or oxygen leads to hydrolysis products (e.g., Ga(OH)₃); strict inert-atmosphere handling (glovebox/Schlenk line) is critical .
  • Stoichiometry: Excess dimethylamine reduces halide impurities but may require post-synthesis ligand stripping .

Q. What challenges arise when using this compound in atomic layer deposition (ALD) processes?

  • Methodological Answer:

  • Precursor Stability: Pyrophoric nature necessitates delivery via bubbler systems under inert gas (N₂/Ar) .
  • Reactivity with Phosphorus Sources: In GaP ALD, reactions with tris(dimethylamino)phosphine (TDMAP) require precise temperature control (200–300°C) to avoid incomplete ligand exchange or carbon contamination .
  • Byproduct Management: Monitor dimethylamine release via mass spectrometry; adjust pulse/purge times to minimize particle defects .

Data Analysis and Optimization

Q. How should researchers resolve discrepancies in reported crystallographic data for this compound complexes?

  • Methodological Answer:

  • Cross-Validation: Compare bond lengths/angles with structurally analogous compounds (e.g., tris(dimethylamino)aluminum) .
  • DFT Calculations: Use computational models (e.g., Gaussian) to predict geometry and compare with experimental data .
  • Error Analysis: Assess thermal parameters (B factors) in crystallographic data to identify disorder or solvent effects .

Q. What strategies optimize the stability of this compound during storage and handling?

  • Methodological Answer:

  • Storage Conditions: Store in sealed ampules under argon at –20°C to prevent ligand dissociation .
  • Handling Protocols: Use cannula transfer methods instead of syringes to avoid exposure to moisture .
  • Stability Testing: Monitor decomposition via periodic NMR and TGA (weight loss <1% at 50°C over 30 days) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.